molecular formula C10H8N6OS2 B4849028 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B4849028
M. Wt: 292.3 g/mol
InChI Key: SZSBAANVXKLDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as ACTA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide exhibits anti-cancer properties by inducing apoptosis, inhibiting cancer cell proliferation, and suppressing tumor growth in various cancer cell lines. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to exhibit fluorescent properties, making it a potential probe for cellular imaging.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its synthetic nature, which allows for precise control over the chemical composition and purity of the compound. However, a limitation of using 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several potential future directions for the study of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on further elucidating the mechanism of action of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide in cancer cells. Another area of research could explore the use of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide as a fluorescent probe in live-cell imaging. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide could be further investigated for its potential applications in the development of organic semiconductors for use in electronic devices.
Conclusion:
In conclusion, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties, fluorescent properties, and potential use in material sciences make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biotechnology, and material sciences. In medicinal chemistry, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been investigated for its anti-cancer properties. In biotechnology, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential use as a fluorescent probe for imaging cellular structures. In material sciences, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been explored for its use in the development of organic semiconductors.

properties

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS2/c11-3-6-4-14-10(16-8(6)12)19-5-7(17)15-9-13-1-2-18-9/h1-2,4H,5H2,(H2,12,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBAANVXKLDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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